molecular formula C20H31NO5 B188198 Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester CAS No. 174305-65-8

Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester

Cat. No. B188198
M. Wt: 365.5 g/mol
InChI Key: ZZWKZQDOSJAGGF-BVTJJHQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Breflate is a water soluble analogue of the antineoplastic agent brefeldin A (BFA). (NCI04)

Scientific Research Applications

Hydrogen Bonding Studies

A study by Anioła et al. (2014) explored hydrogen-bonded complexes involving glycine derivatives like sarcosine (N-methylglycine), dimethylglycine, and others with squaric acid. The focus was on how methylation of glycine influences the dissociation of squaric acid in these co-crystals. This research contributes to understanding molecular interactions and the structural implications of glycine modifications (Anioła et al., 2014).

Antitumor Activity

The research by Vystorop et al. (2013) discusses the synthesis and antitumor activity of spiropiperidine-imidazolidine hydroxamic acids based on glycine. These compounds showed potential as adjuvants in chemotherapy for leukemias, demonstrating the therapeutic relevance of modified glycine derivatives (Vystorop et al., 2013).

Synthesis of α-Alkenyl Glycines

Schöllkopf et al. (1984) described the enantioselective synthesis of α-alkenyl glycine methyl esters, providing these uncommon amino acids with predictable configurations. This synthesis is significant for producing amino acids with specific stereochemical properties, which can be crucial in drug design and molecular engineering (Schöllkopf et al., 1984).

Ionic Liquids Derived from Glycine

The study by Zhu et al. (2012) focused on the enthalpies of formation of glycine-based sulfate/bisulfate amino acid ionic liquids. These ionic liquids, derived from glycine and its derivatives, have applications in green chemistry and novel material sciences (Zhu et al., 2012).

properties

CAS RN

174305-65-8

Product Name

Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate

InChI

InChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6-,10-9-/t14-,15+,16-,17+,18+/m0/s1

InChI Key

ZZWKZQDOSJAGGF-BVTJJHQYSA-N

Isomeric SMILES

C[C@H]1CCC/C=C\[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C\C(=O)O1)O)OC(=O)CN(C)C

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C

synonyms

eflate
NSC 656202
NSC-656202

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester
Reactant of Route 2
Reactant of Route 2
Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester
Reactant of Route 3
Reactant of Route 3
Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester
Reactant of Route 4
Reactant of Route 4
Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester
Reactant of Route 5
Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester
Reactant of Route 6
Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester

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